Zastaprazan
描述
扎斯塔普拉赞是一种由Onconic Therapeutics(Jeil Pharmaceutical子公司)开发的新一代钾离子竞争性酸阻滞剂,用于治疗与酸相关的疾病。它以竞争性方式直接结合质子泵,以减少胃酸分泌,从而快速起效。 2024年4月24日,扎斯塔普拉赞在韩国获批用于治疗糜烂性食管胃反流病 (GERD) .
准备方法
合成路线和反应条件: 扎斯塔普拉赞的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线和具体的反应条件是Onconic Therapeutics的专有技术,并未公开披露。 钾离子竞争性酸阻滞剂的通用合成方法通常涉及使用各种有机试剂和催化剂来实现所需的化学结构。
工业生产方法: 扎斯塔普拉赞的工业生产可能涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。该工艺包括严格的质量控制措施,以满足药品监管标准。
化学反应分析
反应类型: 扎斯塔普拉赞经历了几种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)和各种有机溶剂。反应条件(例如温度,压力和pH)被仔细控制以实现预期的结果。
主要产物: 这些反应形成的主要产物包括各种羟基化和脱芳基化代谢物。 例如,扎斯塔普拉赞的羟基化会导致单羟基化扎斯塔普拉赞 (M1) 的形成,这是一种重要的代谢物 .
科学研究应用
扎斯塔普拉赞有几种科学研究应用,包括:
化学: 用作模型化合物来研究钾离子竞争性酸阻滞剂的机制。
生物学: 研究其对与酸分泌相关的细胞过程的影响。
医学: 用于胃溃疡治疗和非甾体抗炎药 (NSAID) 诱导的消化性溃疡预防的临床试验.
工业: 用于开发新的药物制剂和药物递送系统。
作用机制
扎斯塔普拉赞通过以竞争性方式直接结合质子泵来发挥作用。这种结合抑制质子泵的活性,从而减少胃酸分泌。扎斯塔普拉赞的分子靶点是位于胃壁细胞中的H+/K+ ATPase酶。 通过抑制这些酶,扎斯塔普拉赞有效地减少胃酸的产生,从而缓解与酸相关的症状 .
类似化合物:
瑞瓦普拉赞: 另一种用于治疗与酸相关的疾病的钾离子竞争性酸阻滞剂。
沃诺普拉赞: 一种具有快速起效和持久作用的类似化合物。
扎斯塔普拉赞的独特性: 扎斯塔普拉赞的独特之处在于其快速起效以及能够结合活性和非活性质子泵。 与其他类似化合物相比,这使得胃酸分泌的减少更加有效和一致 .
相似化合物的比较
Revaprazan: Another potassium-competitive acid blocker used for the treatment of acid-related diseases.
Vonoprazan: A similar compound with a rapid onset of action and long-lasting effects.
Uniqueness of Zastaprazan: this compound is unique due to its quick onset of action and ability to bind to both active and inactive proton pumps. This allows for more effective and consistent reduction of gastric acid secretion compared to other similar compounds .
属性
IUPAC Name |
azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQFUBYYZYQTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133852-18-1 | |
Record name | Zastaprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133852181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZASTAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S9KZX5MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。